molecular formula C21H19FN2O4 B2559989 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859113-73-8

8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Cat. No.: B2559989
CAS No.: 859113-73-8
M. Wt: 382.391
InChI Key: XZJBVXSZJGEIMJ-UHFFFAOYSA-N
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Description

8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

    Cyclization Reaction: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.

    Deprotection and Cyclization: Deprotection of the piperazines followed by selective intramolecular cyclization to yield the desired piperazine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include parallel solid-phase synthesis and photocatalytic synthesis to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group allows for nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a fluorophenyl group and a chromenone moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-[1,3]dioxolo[4,5-g]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c22-15-1-3-16(4-2-15)24-7-5-23(6-8-24)12-14-9-21(25)28-18-11-20-19(10-17(14)18)26-13-27-20/h1-4,9-11H,5-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJBVXSZJGEIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=CC4=C(C=C23)OCO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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